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Compound of Interest

Compound Name: Cassiaside B

Cat. No.: B15580323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Cassiaside B,

a naphtho-γ-pyrone glycoside isolated from Senna quinquangulata (also known as Cassia

quinquangulata). This document is intended to serve as a comprehensive resource for

researchers and professionals involved in natural product chemistry, drug discovery, and

development by presenting its nuclear magnetic resonance (NMR) and mass spectrometry

(MS) data, detailed experimental protocols, and relevant biological context.

Spectroscopic Data of Cassiaside B
The structural elucidation of Cassiaside B was achieved through extensive spectroscopic

analysis. The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data

as reported in the literature. Cassiaside B is identified as quinquangulin-6-O-β-D-

apiofuranosyl-(1→6)-O-β-D-glucopyranoside.

Table 1: ¹H NMR Spectroscopic Data of Cassiaside B (in
CD₃OD)
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Position
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

Aglycone

(Quinquangulin)

3 6.28 s

4 6.78 s

7 6.95 s

10 7.15 s

2-CH₃ 2.25 s

8-OCH₃ 3.90 s

9-CH₃ 2.80 s

Glucopyranosyl

Moiety

1' 4.95 d 7.5

2' 3.55 m

3' 3.65 m

4' 3.45 m

5' 3.75 m

6'a 4.05 dd 11.5, 2.0

6'b 3.80 dd 11.5, 5.5

Apiofuranosyl Moiety

1'' 5.20 d 2.5

2'' 4.15 d 2.5

3'' 3.85 s

4''a 3.70 d 9.5
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4''b 3.60 d 9.5

5'' - - -

Table 2: ¹³C NMR Spectroscopic Data of Cassiaside B (in
CD₃OD)
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Position Chemical Shift (δ) in ppm

Aglycone (Quinquangulin)

2 165.5

3 101.2

4 160.1

4a 108.8

5 162.5

6 145.2

7 108.1

8 165.8

8a 109.5

9 25.4

10 110.5

10a 138.7

2-CH₃ 20.5

8-OCH₃ 56.8

Glucopyranosyl Moiety

1' 104.2

2' 75.1

3' 78.0

4' 71.8

5' 77.5

6' 69.5

Apiofuranosyl Moiety
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1'' 111.2

2'' 78.5

3'' 80.8

4'' 75.5

5'' 65.9

Table 3: Mass Spectrometry Data of Cassiaside B
Technique Ionization Mode Observed Ion (m/z) Molecular Formula

HR-FAB-MS Positive [M+H]⁺ C₂₇H₃₂O₁₄

Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic

analysis of Cassiaside B.

Isolation of Cassiaside B
The isolation of Cassiaside B from the dried and powdered roots of Senna quinquangulata

typically involves the following steps:
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Figure 1: General Isolation Workflow for Cassiaside B

Dried, powdered roots of Senna quinquangulata

Extraction with 80% aqueous acetone

Partitioning of the aqueous suspension with ethyl acetate

Aqueous Layer

Column Chromatography on Diaion HP-20

Stepwise elution with H₂O-MeOH gradient

Collection of Fractions

Further separation of selected fractions by Sephadex LH-20 and RP-HPLC

Pure Cassiaside B
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Caption: General Isolation Workflow for Cassiaside B
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NMR Spectroscopy
NMR spectra were recorded on a high-field spectrometer. The general procedure is as follows:

Sample Preparation: Approximately 5-10 mg of purified Cassiaside B was dissolved in 0.5

mL of deuterated methanol (CD₃OD).

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz

spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 1-2 seconds.

Chemical shifts are reported in ppm relative to the residual solvent peak.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 200-220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Chemical shifts are reported in ppm relative to the residual solvent peak.

2D NMR: COSY, HMQC, and HMBC experiments were performed using standard Bruker

pulse programs to establish proton-proton and proton-carbon correlations for complete

structural assignment.
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Mass Spectrometry
High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass

spectrometer.

Sample Preparation: A small amount of the purified compound was dissolved in a suitable

matrix (e.g., glycerol or m-nitrobenzyl alcohol).

Instrumentation: A JEOL JMS-SX102A mass spectrometer was used.

Analysis: The sample was bombarded with a high-energy beam of xenon atoms to induce

ionization. The resulting ions were analyzed to determine the mass-to-charge ratio, providing

the exact mass and molecular formula of the compound.

Signaling Pathways and Biological Activities
Naphtho-γ-pyrones and their glycosides from Cassia species have been reported to exhibit a

range of biological activities. While specific signaling pathway studies for Cassiaside B are not

extensively documented, related compounds have shown potential in various therapeutic

areas. The general workflow for investigating the biological activity and potential signaling

pathways is outlined below.
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Figure 2: Workflow for Biological Activity Screening
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Caption: Workflow for Biological Activity Screening

Further research is warranted to elucidate the specific molecular targets and signaling

pathways modulated by Cassiaside B, which could unveil its therapeutic potential. This guide

provides the foundational spectroscopic information necessary for such future investigations.

To cite this document: BenchChem. [In-depth Spectroscopic Analysis of Cassiaside B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580323#spectroscopic-data-of-cassiaside-b-nmr-
ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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